3,5-Difluoronitrobenzene

Structural Chemistry Computational Chemistry Physical Organic Chemistry

3,5-Difluoronitrobenzene (3,5-DFNB; CAS 2265-94-3) is a disubstituted nitroaromatic compound with the formula C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol. It exists as a light-yellow liquid at room temperature with a melting point of 17 °C and a boiling point of 176–177 °C.

Molecular Formula C6H3F2NO2
Molecular Weight 159.09 g/mol
CAS No. 2265-94-3
Cat. No. B045260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoronitrobenzene
CAS2265-94-3
Synonyms1,3-difluoro-5-nitrobenzene;  3,5-Difluoro-1-nitrobenzene;  NSC 10260
Molecular FormulaC6H3F2NO2
Molecular Weight159.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)[N+](=O)[O-]
InChIInChI=1S/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
InChIKeyAUQBBDWDLJSKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,5-Difluoronitrobenzene (CAS 2265-94-3) as a Differentiated Fluorinated Nitroaromatic Building Block


3,5-Difluoronitrobenzene (3,5-DFNB; CAS 2265-94-3) is a disubstituted nitroaromatic compound with the formula C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol . It exists as a light-yellow liquid at room temperature with a melting point of 17 °C and a boiling point of 176–177 °C . Its 1,3-difluoro substitution pattern imparts distinct electronic properties compared to other difluoronitrobenzene isomers, directing electrophilic and nucleophilic reactions to specific positions, which makes targeted procurement critical for reproducible synthetic outcomes .

Why Difluoronitrobenzene Isomers Are Not Interchangeable: Structural and Reactivity Consequences


The position of fluorine substituents on the nitrobenzene ring critically governs molecular conformation, electronic distribution, and reaction regioselectivity. 3,5-Difluoronitrobenzene adopts a fundamentally different ground-state geometry than its 2,6-isomer, directly impacting its behavior in nucleophilic aromatic substitution and downstream functionalization [1]. Simply substituting one difluoronitrobenzene isomer for another without accounting for these structural differences can lead to altered reaction rates, unexpected regioisomers, or complete synthetic failure. The following quantitative evidence details where 3,5-DFNB exhibits verifiable differentiation.

Quantitative Evidence Guide for 3,5-Difluoronitrobenzene Differentiation


Planar Ground-State Conformation Versus Non-Planar 2,6-Isomer: A Gas-Phase Electron Diffraction Study

A direct head-to-head gas-phase electron diffraction (GED) and computational study revealed that 3,5-difluoronitrobenzene (3,5-DFNB) possesses a planar C₂ᵥ symmetric structure, whereas the isomeric 2,6-difluoronitrobenzene (2,6-DFNB) adopts a nonplanar conformation with a nitro group torsional angle of 53.8(14)° out of the ring plane [1]. Consequently, the barrier to internal rotation of the nitro group (V₉₀) for 3,5-DFNB is 10 ± 4 kJ/mol—substantially lower than predicted by quantum chemical calculations and fundamentally different from the dynamic behavior of 2,6-DFNB, which exhibits a two-barrier potential (V₀ = 16.5 ± 1.5 kJ/mol, V₉₀ = 2.2 ± 0.5 kJ/mol) [1]. Key bond lengths also differ, such as r(C–N) of 1.489(6) Å for 3,5-DFNB versus 1.469(7) Å for 2,6-DFNB [1].

Structural Chemistry Computational Chemistry Physical Organic Chemistry

Thermochemical Stability Estimated by G3MP2B3 Composite Approach Among Difluoronitrobenzene Isomers

A combined experimental and computational study evaluated the standard molar enthalpies of formation for several difluoronitrobenzene isomers [1]. While experimental values were determined for 2,4-DFNB, 2,5-DFNB, and 3,4-DFNB, the enthalpies for 2,3-DFNB, 2,6-DFNB, and 3,5-DFNB were estimated using the high-level composite G3MP2B3 method [1]. This computational approach allows a class-level inference that places 3,5-DFNB's thermodynamic stability in the context of its isomer family, which is relevant for assessing energetic risks during scaled-up syntheses or storage.

Thermochemistry Computational Chemistry Energetic Materials Chemistry

Improved Thermal Stability of Immobilized Porcine Pancreas Lipase via Cross-Linking with 3,5-DFNB

In a dedicated immobilization study, porcine pancreas lipase was cross-linked using either glutaraldehyde or 3,5-difluoronitrobenzene after immobilization on polyacrylamide beads [1]. Both treatments improved the enzyme's thermal stability relative to the non-cross-linked immobilized form [1]. While the study establishes 3,5-DFNB as a competent protein cross-linker, explicit quantitative residual activity data comparing the two cross-linkers was not retrievable from the available snippet, downgrading this evidence to a supporting role.

Biocatalysis Enzyme Immobilization Protein Cross-Linking

Validated Application Scenarios for 3,5-Difluoronitrobenzene (2265-94-3) Based on Quantitative Evidence


Synthesis of Regiospecific Fluorinated Anilines and Pharmaceutical Intermediates

The planar, activated ring of 3,5-DFNB facilitates selective nucleophilic aromatic substitution (SNAr) to produce 3,5-difluoroaniline, a key pharmaceutical intermediate [1]. The unique electronic environment, confirmed by its distinct C–N bond metrics [2], ensures high regiospecificity in downstream functionalizations that 2,6-DFNB would not provide due to its twisted conformation.

Computational Chemistry Model System for Nitro Group Dynamics

3,5-DFNB serves as a benchmark planar nitroaromatic for computational studies. Its experimentally determined rotational barrier (V₉₀ = 10 ± 4 kJ/mol) contrasted with the nonplanar 2,6-isomer [2] provides a rigorous validation test for DFT and ab initio methods predicting internal rotation in disubstituted benzenes.

Specialized Cross-Linking Agent in Biocatalyst Immobilization

For research groups developing immobilized enzyme systems, 3,5-DFNB offers an aromatic, nitro-activated cross-linking alternative to glutaraldehyde. Its demonstrated ability to enhance thermal stability of lipase [3] supports its procurement for protein engineering studies where aldehyde-based cross-linkers are unsuitable.

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